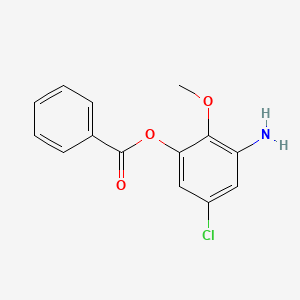

3-Amino-5-chloro-2-methoxyphenyl benzoate

Description

Properties

IUPAC Name |

(3-amino-5-chloro-2-methoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-18-13-11(16)7-10(15)8-12(13)19-14(17)9-5-3-2-4-6-9/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNYABASHUUMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-chloro-2-methoxyphenyl benzoate

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 3-Amino-5-chloro-2-methoxyphenyl benzoate. This molecule, possessing a unique combination of functional groups including an amine, a chloro substituent, a methoxy group, and a benzoate ester, holds potential as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but the scientific reasoning behind the proposed methodologies.

Introduction: The Significance of Substituted Phenyl Benzoates

Substituted phenyl benzoates are a class of organic compounds that have garnered significant interest in various scientific fields, particularly in drug discovery and development. The arrangement of different functional groups on the phenyl and benzoate moieties can lead to a diverse range of biological activities. The interplay of electronic and steric effects of these substituents can modulate the molecule's interaction with biological targets. The target of this guide, this compound, is a trifunctionalized aromatic compound. The presence of an amino group offers a site for further derivatization, the chloro group can influence lipophilicity and metabolic stability, and the methoxy and benzoate groups can participate in hydrogen bonding and π-stacking interactions, respectively. These features make it an attractive scaffold for the synthesis of new chemical entities with potential therapeutic applications.

Proposed Synthetic Pathway: A Strategic Approach

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from a suitable aminophenol precursor. The key transformations would involve the protection of the reactive amino group, followed by esterification of the hydroxyl group, and subsequent methylation and chlorination. The order of these steps is crucial to avoid unwanted side reactions.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis

The proposed forward synthesis involves a five-step sequence starting from the commercially available 3-aminophenol.

Step 1: Protection of the Amino Group

The amino group of 3-aminophenol is highly nucleophilic and would react with benzoyl chloride in the subsequent esterification step. To ensure selective O-acylation, the amino group must be protected. Acetylation with acetic anhydride is a robust and economical choice for this purpose.

Step 2: Esterification of the Phenolic Hydroxyl Group

The protected N-acetyl-3-aminophenol is then subjected to esterification. The Schotten-Baumann reaction, which employs an acid chloride (benzoyl chloride) in the presence of an aqueous base (like sodium hydroxide), is a classic and effective method for this transformation.[1][2][3][4] The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

Step 3: Methylation of the Hydroxyl Group

The phenolic hydroxyl group of the newly formed ester is then methylated. The Williamson ether synthesis is a suitable method, involving the deprotonation of the phenol with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate or methyl iodide.[5][6][7][8]

Step 4: Regioselective Chlorination

The introduction of a chlorine atom at the 5-position of the aromatic ring is achieved through electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings. The directing effects of the amino (now acetamido) and methoxy groups will favor substitution at the ortho and para positions. The position para to the methoxy group and ortho to the acetamido group (C5) is sterically accessible and electronically activated, making it the most likely site of chlorination.

Step 5: Deprotection of the Amino Group

The final step is the removal of the acetyl protecting group to unveil the free amino group. This can be achieved by acid- or base-catalyzed hydrolysis. Acidic hydrolysis with hydrochloric acid is a common and effective method for the deprotection of N-acetyl groups.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Benzoyl chloride is corrosive and a lachrymator; handle with extreme care.[9][10][11][12][13]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Aminophenol | 99% | Sigma-Aldrich |

| Acetic Anhydride | ACS reagent | Fisher Scientific |

| Sodium Acetate | Anhydrous, 99% | Alfa Aesar |

| Benzoyl Chloride | 99% | Acros Organics |

| Sodium Hydroxide | Pellets, 97% | VWR |

| Dichloromethane | HPLC grade | J.T.Baker |

| Dimethyl Sulfate | 99% | Merck |

| Potassium Carbonate | Anhydrous | EMD Millipore |

| Acetone | ACS reagent | Macron |

| N-Chlorosuccinimide | 98% | TCI |

| Acetonitrile | Anhydrous | EMD Millipore |

| Hydrochloric Acid | Concentrated, 37% | BDH |

| Ethanol | 200 proof | Decon Labs |

Synthesis of N-(3-hydroxyphenyl)acetamide (Intermediate 4)

-

In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 3-aminophenol in 100 mL of water containing 13.6 g (0.1 mol) of sodium acetate.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add 10.2 mL (0.11 mol) of acetic anhydride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Synthesis of 3-acetamidophenyl benzoate (Intermediate 3)

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.1 g (0.1 mol) of N-(3-hydroxyphenyl)acetamide in 150 mL of 10% aqueous sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add 14.1 mL (0.12 mol) of benzoyl chloride dropwise through the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

The solid product is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 3-acetamidophenyl benzoate.

Synthesis of 3-acetamido-2-methoxyphenyl benzoate (Intermediate 2)

-

To a solution of 25.5 g (0.1 mol) of 3-acetamidophenyl benzoate in 200 mL of acetone in a 500 mL round-bottom flask, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.

-

Heat the mixture to reflux with vigorous stirring.

-

Add 11.3 mL (0.12 mol) of dimethyl sulfate dropwise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter off the potassium carbonate.

-

Evaporate the acetone under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.

Synthesis of 3-acetamido-5-chloro-2-methoxyphenyl benzoate (Intermediate 1)

-

Dissolve 26.9 g (0.1 mol) of 3-acetamido-2-methoxyphenyl benzoate in 250 mL of acetonitrile in a 500 mL flask protected from light.

-

Add 14.7 g (0.11 mol) of N-chlorosuccinimide (NCS) in one portion.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with 5% aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane).

Synthesis of this compound (Target Compound)

-

In a 250 mL round-bottom flask, suspend 30.4 g (0.1 mol) of 3-acetamido-5-chloro-2-methoxyphenyl benzoate in 100 mL of ethanol.

-

Add 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

Characterization of this compound

A battery of analytical techniques should be employed to confirm the identity, structure, and purity of the synthesized compound.

Caption: Workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons.

-

Aromatic Protons: The protons on the substituted phenyl ring and the benzoate ring will appear in the aromatic region (δ 6.5-8.0 ppm).[14] The two protons on the trisubstituted ring are expected to appear as doublets due to meta-coupling. The protons of the benzoate group will show characteristic multiplets.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8-4.0 ppm.

-

Amine Protons: A broad singlet for the two amine protons will be present, and its chemical shift will be concentration-dependent.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: The carbons of the two aromatic rings will resonate in the δ 110-160 ppm region.[14] The carbon bearing the methoxy group will be shifted downfield, while the carbon attached to the chlorine atom will also show a characteristic shift.

-

Ester Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-175 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.

| Predicted Spectroscopic Data | |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.1-7.4 (m, 5H, Ar-H of benzoate), 7.2 (d, J = 2.5 Hz, 1H, Ar-H), 6.8 (d, J = 2.5 Hz, 1H, Ar-H), 4.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃). |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 166.0 (C=O), 150.0, 145.0, 133.0, 130.0, 129.5, 128.5, 125.0, 120.0, 115.0, 110.0 (Ar-C), 56.0 (OCH₃). |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1720 (C=O stretch), 1600, 1480 (Ar C=C stretch), 1250 (C-O stretch), 1100 (C-O-C stretch), 800 (C-Cl stretch). |

| Mass Spectrometry (EI) | m/z (%): 277/279 (M⁺/M⁺+2, isotopic pattern for Cl), 105 (benzoyl cation), 172/174 (M⁺ - benzoyl). |

| Elemental Analysis | Calculated for C₁₄H₁₂ClNO₃: C, 60.55; H, 4.36; N, 5.04; Cl, 12.77. Found: C, ±0.4; H, ±0.4; N, ±0.4; Cl, ±0.4. |

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups.

-

N-H Stretching: Two sharp to medium bands in the region of 3450-3300 cm⁻¹ will confirm the presence of the primary amine.[15][16]

-

C=O Stretching: A strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretching: Bands in the region of 1300-1000 cm⁻¹ will correspond to the C-O stretching of the ester and the aryl ether.

-

Aromatic C-H and C=C Stretching: Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, will indicate the presence of the aromatic rings.[17]

-

C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹, will suggest the presence of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 277. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 279 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[18][19]

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to a benzoyl cation (m/z 105) and a fragment corresponding to the substituted aminophenol radical cation.

Elemental Analysis

Elemental analysis will provide the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the purified compound. The experimental values should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₄H₁₂ClNO₃.

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the synthesis and characterization of this compound. The proposed multi-step synthesis is designed for efficiency and selectivity, incorporating well-established organic reactions. The detailed characterization plan, employing a suite of modern analytical techniques, provides a comprehensive framework for confirming the structure and purity of this novel compound. This guide serves as a valuable resource for researchers engaged in the design and synthesis of new molecular entities for potential applications in drug discovery and materials science.

References

- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.

- Baumann, E. (1886). Ueber die Synthese von Harnstoffderivaten. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.

- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Hazardous Substance Fact Sheet: Benzoyl Chloride. New Jersey Department of Health. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. [Link]

-

Vedantu. (2023). Schotten Baumann Reaction. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry of Halogenated Compounds. [Link]

-

HSCprep. (2023). Fisher Esterification: Synthesis and Purification of Esters. [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. carlroth.com [carlroth.com]

- 10. nj.gov [nj.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

- 13. fishersci.com [fishersci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 3-Amino-5-chloro-2-methoxyphenyl benzoate (CAS No. 1228182-63-5). As a substituted aromatic ester, this molecule possesses distinct functional groups whose spectroscopic signatures can be systematically identified and correlated to confirm its molecular structure. This document is intended for researchers, analytical chemists, and drug development professionals, offering both theoretical predictions and practical, field-proven protocols for analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes a multi-technique, cross-validating approach, ensuring high-confidence structural confirmation essential for research and quality control.

Introduction

The precise characterization of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. This compound, with its molecular formula C₁₄H₁₂ClNO₃, is a multifunctional compound featuring an aromatic amine, a chlorinated phenyl ring, a methoxy ether, and a benzoate ester. Such compounds are often valuable intermediates in the synthesis of more complex bioactive molecules and materials.[1] Therefore, unambiguous confirmation of their structure is not merely an academic exercise but a critical step in ensuring the integrity of subsequent research and development.

This guide moves beyond a simple recitation of data, explaining the causality behind the expected spectral features and the logic of an integrated analytical workflow. By combining the functional group information from FT-IR, the detailed connectivity map from NMR, and the molecular mass and fragmentation data from MS, we can construct a self-validating system for the complete and confident characterization of the target molecule.

Molecular Structure and Analytical Strategy

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate its spectral behavior. The structure contains two distinct aromatic rings and several key functional groups that will serve as diagnostic handles.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale for Use

FT-IR spectroscopy is the ideal first-pass technique for this molecule. Its power lies in the rapid and definitive identification of key functional groups by detecting their characteristic vibrational frequencies. For this compound, we expect to confirm the presence of the amine (N-H), the ester carbonyl (C=O), the ether and ester (C-O) linkages, and aromatic (C=C and C-H) functionalities.

Predicted Diagnostic Absorptions

The expected IR absorption bands are summarized below. These predictions are based on established correlation tables for organic functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape | Rationale & Comments |

| 3450–3250 | N-H Stretch | Primary Aromatic Amine | Medium, Two Bands | The two bands correspond to the symmetric and asymmetric stretching of the -NH₂ group. Aromatic amines often show strong signals in this region.[2][3] |

| 3100–3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak | Confirms the presence of hydrogens on the aromatic rings. |

| 2980–2850 | C-H Stretch | Methoxy (sp³ C-H) | Medium to Weak | Characteristic of the methyl group in the -OCH₃ substituent. |

| 1740–1720 | C=O Stretch | Aromatic Ester | Strong, Sharp | This is a highly diagnostic peak. Conjugation with the phenyl ring shifts the frequency slightly compared to a saturated ester.[2] |

| 1620–1580 | N-H Bend | Primary Amine | Medium | Scissoring vibration of the -NH₂ group. |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | Medium, Sharp | In-ring vibrations confirm the presence of the benzene rings. |

| 1300–1150 | C-O Stretch | Aromatic Ester (Ar-CO-O) | Strong | Asymmetric C-O-C stretch. Esters typically show two C-O stretches.[4] |

| 1150–1050 | C-O Stretch | Aromatic Ether (Ar-O-CH₃) | Strong | Asymmetric stretch of the ether linkage. This may overlap with the second ester C-O stretch. |

| 850–550 | C-Cl Stretch | Aryl Halide | Medium to Strong | Confirms the presence of the chlorine substituent on the aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty stage.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum should be automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum.

Data Interpretation

The resulting spectrum should prominently feature the strong C=O ester stretch around 1730 cm⁻¹, the dual N-H amine stretches above 3300 cm⁻¹, and a complex but strong series of C-O stretches between 1300-1050 cm⁻¹. The presence of all these key bands provides strong initial evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Use

While FT-IR identifies the functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. ¹³C NMR complements this by identifying all unique carbon environments. Together, they allow for the definitive assembly of the molecular structure.

¹H NMR Analysis

Based on the structure, we can predict the chemical shifts, integration (number of protons), and multiplicity (splitting pattern) for each unique proton.

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)

| Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale & Comments |

| ~ 8.1 | 2H | Doublet of doublets (dd) | H on Benzoyl Ring (ortho to C=O) | These protons are deshielded by the anisotropic effect of the carbonyl group. |

| ~ 7.6 | 1H | Triplet (t) | H on Benzoyl Ring (para to C=O) | Standard chemical shift for a para proton on a substituted benzene ring. |

| ~ 7.5 | 2H | Triplet (t) | H on Benzoyl Ring (meta to C=O) | Less deshielded than the ortho protons. |

| ~ 6.8 | 1H | Doublet (d) | H-4 (ortho to -NH₂) | Shielded by the electron-donating -NH₂ and -OCH₃ groups. Split by H-6. |

| ~ 6.6 | 1H | Doublet (d) | H-6 (para to -NH₂) | Shielded by -NH₂. Split by H-4. |

| ~ 4.2 | 2H | Broad Singlet (br s) | -NH₂ | The chemical shift is variable and protons are often broad. May exchange with D₂O. |

| ~ 3.9 | 3H | Singlet (s) | -OCH₃ | Classic chemical shift for a methoxy group attached to an aromatic ring. No adjacent protons to couple with. |

¹³C NMR Analysis

Broadband proton-decoupled ¹³C NMR will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz)

| Predicted Shift (δ, ppm) | Assignment | Rationale & Comments |

| ~ 165 | C=O (Ester) | Typical downfield shift for an ester carbonyl carbon. |

| ~ 150 | C-O (Ether) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 145 | C-O (Ester) | Aromatic carbon attached to the ester oxygen. |

| ~ 140 | C-N (Amine) | Aromatic carbon attached to the electron-donating amino group. |

| ~ 134 | C-H (para on benzoyl) | Aromatic CH carbon. |

| ~ 130 | C-H (ortho on benzoyl) | Aromatic CH carbons. |

| ~ 129 | C-ipso (on benzoyl) | Aromatic C attached to the C=O group. |

| ~ 128 | C-H (meta on benzoyl) | Aromatic CH carbons. |

| ~ 120 | C-Cl | Aromatic carbon attached to the electronegative chlorine atom. |

| ~ 115 | C-H (aromatic) | Aromatic CH carbons on the substituted ring. |

| ~ 110 | C-H (aromatic) | Aromatic CH carbons on the substituted ring. |

| ~ 56 | -OCH₃ | Typical shift for a methoxy carbon. |

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to optimize homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~240 ppm) and a longer acquisition time (many more scans) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)

Rationale for Use

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern. This data confirms the molecular formula and provides corroborating evidence for the structure assembled from NMR and IR data.

Predicted Molecular Ion and Fragmentation

-

Molecular Formula: C₁₄H₁₂ClNO₃

-

Monoisotopic Mass: 277.0506 Da

-

Molecular Ion (M⁺): The key diagnostic feature will be an isotopic cluster for the molecular ion due to the presence of chlorine. We expect to see two peaks:

-

m/z 277: Corresponding to the molecule containing the ³⁵Cl isotope.

-

m/z 279: Corresponding to the molecule containing the ³⁷Cl isotope.

-

The relative intensity of these peaks should be approximately 3:1 , reflecting the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This pattern is a definitive marker for a monochlorinated compound.

-

Predicted Major Fragmentation Pathways

Fragmentations tend to occur in ways that produce the most stable resulting ions.[5] For this benzoate ester, the primary cleavages are predictable.

| Predicted m/z | Proposed Fragment | Pathway |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Base Peak. Alpha cleavage with loss of the 3-amino-5-chloro-2-methoxyphenoxy radical. This is a very stable and common fragment for benzoate esters.[5] |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CO from the benzoyl cation (m/z 105). |

| 172 | [H₂N-C₆H₂Cl(OCH₃)-O]⁺ | Radical cation of the substituted phenol portion. |

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods into a single, coherent structural assignment.

Caption: Integrated workflow for spectroscopic structural elucidation.

Cross-Validation of Data

This workflow creates a self-validating system. For example:

-

The strong C=O stretch (~1730 cm⁻¹) in the FT-IR spectrum strongly indicates an ester.[2]

-

This is unequivocally confirmed by the ¹³C NMR signal at ~165 ppm and the characteristic chemical shifts of the benzoyl protons in the ¹H NMR spectrum .

-

This entire assignment is validated by the mass spectrum , which shows both the correct molecular weight for the ester and the dominant m/z 105 fragment , corresponding to the loss of the substituted phenoxy group—a classic fragmentation pattern for benzoate esters.[5]

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of FT-IR, NMR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. FT-IR confirms the presence of the required functional groups, NMR spectroscopy maps the precise atomic connectivity, and Mass Spectrometry verifies the molecular formula and provides fragmentation evidence that corroborates the proposed structure. Following the integrated workflow detailed in this guide ensures an unambiguous, confident, and scientifically rigorous elucidation of the molecule's identity, which is paramount for its application in research and development.

References

-

National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. NIST. Retrieved from [Link]

-

re3data.org. (2024). NIST Atomic Spectra Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Atomic Spectra Database Lines Form. Physical Measurement Laboratory. Retrieved from [Link]

-

National Institute of Standards and Technology. (2025). NIST Atomic Energy Levels and Spectra Bibliographic Database. Data.gov. Retrieved from [Link]

-

Ralchenko, Y. (2005). NIST atomic spectra database. SciSpace. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Kwon, Y., et al. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. Retrieved from [Link]

-

Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

YouTube. (2022). How to predict a proton NMR spectrum. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

OCW@UTM. (n.d.). Fundamentals of FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyphenyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

-

ChemBK. (n.d.). 2-((5-CHLORO-2-METHOXYBENZYL)AMINO)BENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). (3,4,5-Trifluoro-2-methoxyphenyl) benzoate. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-5-methoxybenzoate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

3-Amino-5-chloro-2-methoxyphenyl benzoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties and structure of 3-Amino-5-chloro-2-methoxyphenyl benzoate (CAS No. 1228182-63-5). While comprehensive public data on this specific molecule is limited, this document consolidates the available information and presents a scientifically grounded framework for its synthesis, characterization, and potential applications. By examining its structural motifs and drawing parallels with related compounds, this guide offers valuable insights for researchers in medicinal chemistry and drug development. The methodologies outlined herein are based on established analytical and synthetic chemistry protocols, ensuring a self-validating system for experimental design.

Introduction

This compound is a substituted aromatic ester. Its structure, featuring an aminophenyl benzoate core with chloro and methoxy substitutions, suggests its potential as a versatile intermediate in organic synthesis. The arrangement of these functional groups—an electron-donating amino group, an electron-withdrawing chloro group, and a methoxy group on one ring, with an ester linkage to a second phenyl ring—creates a unique electronic and steric environment. This combination can influence the molecule's reactivity, bioavailability, and interaction with biological targets.

Although detailed studies on this specific compound are not widely published, the constituent moieties are common in pharmacologically active molecules. For instance, aminobenzoic acid derivatives are known intermediates in the synthesis of anti-inflammatory and analgesic agents. The chloro and methoxy groups can modulate the lipophilicity and metabolic stability of a compound, which are critical parameters in drug design. This guide will therefore not only present the known data for this compound but also explore its potential based on the established roles of its structural components in medicinal chemistry.

Chemical Structure and Properties

The fundamental identity and known physical properties of this compound are summarized below.

Chemical Structure

The structure of this compound consists of a benzoate group esterified to the hydroxyl group of a 3-amino-5-chloro-2-methoxyphenol.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1228182-63-5 | |

| Molecular Formula | C₁₄H₁₂ClNO₃ | |

| Molecular Weight | 277.71 g/mol | |

| Appearance | Solid | |

| Melting Point | 144 - 145 °C | |

| Purity | 95% |

Synthesis and Reactivity

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and characterization.

Experimental Protocol: A General Approach

The following is a generalized protocol for the synthesis of this compound.

-

Reaction Setup: To a solution of 3-amino-5-chloro-2-methoxyphenol (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (Et₃N) or pyridine (1.2 equivalents).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not publicly available. However, based on its structure, the expected spectral characteristics can be predicted. The following sections outline the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the substituted ring will exhibit splitting patterns influenced by the amino, chloro, and methoxy groups. A singlet corresponding to the methoxy protons (around 3.8-4.0 ppm) and a broad singlet for the amino protons should be visible. The protons of the benzoate ring will appear in the downfield aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 165-170 ppm), the methoxy carbon (around 55-60 ppm), and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the functional groups present:

-

N-H stretch: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: Bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions for the C-O stretching of the ester and the aryl ether.

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry should confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 277. The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, would be characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the cleavage of the ester bond.

Potential Applications in Drug Development

While there are no specific reported applications for this compound, its structural features are present in various bioactive molecules. The aminobenzoic acid scaffold is a key component in a number of local anesthetics and anti-inflammatory drugs. The presence of the chloro and methoxy groups can enhance metabolic stability and modulate the electronic properties of the molecule, potentially influencing its binding to target proteins.

Derivatives of similar structures, such as 3-Amino-5-chloro-2-hydroxyphenyl benzoate, have been investigated for their antimicrobial and antifungal properties.[1] This suggests that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is required to explore its biological activity.

Safety and Handling

Based on the available safety data, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Signal Word: Warning.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential for applications in synthetic and medicinal chemistry. While detailed experimental data is currently sparse in the public domain, this guide provides a comprehensive overview of its known properties and a robust framework for its synthesis and characterization. The structural motifs present in this molecule are of significant interest in drug discovery, warranting further investigation into its biological activities. The protocols and predictive data presented herein offer a solid foundation for researchers to initiate studies on this promising compound.

References

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link][3]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link][4]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link][5]

-

Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Retrieved from [6]

-

ChemBK. (n.d.). 2-((5-CHLORO-2-METHOXYBENZYL)AMINO)BENZOIC ACID. Retrieved from [Link][7]

-

MDPI. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link][8]

-

Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Retrieved from [9]

-

SpectraBase. (n.d.). 5-chloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methoxybenzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link][10]

-

Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Retrieved from [11]

-

ResearchGate. (n.d.). {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone. Retrieved from [Link][12]

-

PubMed. (2011). Methyl 2-amino-4-(3-chloro-prop-oxy)-5-methoxy-benzoate. National Center for Biotechnology Information. Retrieved from [Link][13]

-

Chem-Impex. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link][14]

Sources

- 1. Buy 3-Amino-5-chloro-2-hydroxyphenyl benzoate | 1221791-82-7 [smolecule.com]

- 2. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Methyl 2-amino-4-(3-chloro-prop-oxy)-5-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

A Strategic Approach to the Preliminary Biological Screening of 3-Amino-5-chloro-2-methoxyphenyl benzoate: An In-Depth Technical Guide

Introduction: Deconstructing the Candidate

In the landscape of preclinical drug discovery, the journey from a novel chemical entity to a viable lead compound is paved with rigorous, systematic evaluation. This guide outlines a comprehensive strategy for the preliminary biological screening of 3-Amino-5-chloro-2-methoxyphenyl benzoate, a small molecule with structural motifs that suggest a spectrum of potential bioactivities. As direct biological data for this specific compound is not publicly available, this document serves as a prospective framework, grounded in established scientific principles and tailored to the molecule's chemical architecture. Our audience—researchers, scientists, and drug development professionals—will find this guide to be a robust starting point for the empirical investigation of this and structurally related compounds.

The chemical structure of this compound incorporates several key functional groups, each contributing to its potential pharmacological profile:

-

Substituted Aniline Core: The aminophenyl moiety is a common feature in many bioactive compounds and can be associated with a range of activities, but also potential cytotoxicity.

-

Benzoate Ester: Benzoate derivatives are known for their antimicrobial and antifungal properties, often acting by disrupting cellular membranes and metabolic functions.

-

Chlorine Substitution: The presence of a chlorine atom can significantly enhance the potency and modulate the pharmacokinetic properties of a drug molecule, a phenomenon sometimes referred to as the "magic chloro effect". Chlorinated phenols, in particular, have demonstrated antimicrobial activity.

-

Methoxy Group: The methoxy substituent can influence a compound's binding to target proteins, its metabolic stability, and its physicochemical properties. Methoxy-substituted phenols are also recognized for their antioxidant potential.

Given this structural amalgamation, a logical starting point for a preliminary biological screen would be to investigate its cytotoxic, antimicrobial, and antioxidant activities. This tiered approach, or screening cascade, allows for the efficient allocation of resources, starting with broad assessments of safety and potential efficacy before moving to more specific and resource-intensive assays.

A Tiered Screening Cascade: From General Toxicity to Specific Activities

The proposed screening workflow is designed to provide a comprehensive preliminary profile of this compound.

Caption: A proposed tiered screening cascade for this compound.

Tier 1: Foundational Assays - Establishing a Safety Profile

A prerequisite for any potential therapeutic is an acceptable safety profile. Therefore, the initial step is to assess the compound's general cytotoxicity against a panel of representative human cell lines.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which are subsequently solubilized, is directly proportional to the number of metabolically active cells.

-

Cell Culture: Plate human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent like doxorubicin) wells. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

| Cell Line | Compound IC₅₀ (µM) |

| HEK293 (Normal Kidney) | > 100 |

| HepG2 (Liver Carcinoma) | 75.2 |

| MCF-7 (Breast Cancer) | 45.8 |

Tier 2: Primary Bioactivity Screening

With a baseline understanding of the compound's cytotoxicity, the next tier focuses on evaluating its potential therapeutic activities based on its structural features.

Antimicrobial Susceptibility Testing

The presence of a benzoate moiety and a chlorinated phenyl ring suggests potential antimicrobial properties. A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, is warranted.

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) in appropriate broth media.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

Antioxidant Capacity Assays

The methoxy-substituted phenol structure within the molecule suggests potential antioxidant activity. Two common and complementary assays to evaluate this are the DPPH and ABTS radical scavenging assays.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (effective concentration to scavenge 50% of radicals).

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction and Measurement: Add various concentrations of the test compound to the ABTS•+ working solution and measure the absorbance at 734 nm after 6 minutes.

-

Calculation: Determine the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

| Assay | EC₅₀ (µg/mL) |

| DPPH Scavenging | 85.3 |

| ABTS Scavenging | 62.1 |

Tier 3: Secondary & Mechanistic Assays - Understanding the 'How'

Should the primary screens yield promising results (i.e., significant bioactivity at non-cytotoxic concentrations), the subsequent step is to delve into the potential mechanisms of action.

Caption: Potential mechanisms of antimicrobial action for investigation.

Further studies could include:

-

Enzyme Inhibition Assays: If a specific molecular target is hypothesized, direct enzyme inhibition assays can be performed. For instance, if the compound is suspected to interfere with bacterial cell wall synthesis, assays involving key enzymes in this pathway would be relevant.

-

Membrane Permeability Assays: To explore if the antimicrobial activity is due to membrane disruption, assays using fluorescent dyes that indicate membrane integrity can be employed.

-

Reactive Oxygen Species (ROS) Scavenging in Cells: To confirm the antioxidant activity observed in chemical assays translates to a cellular context, intracellular ROS production can be measured in cells challenged with an oxidative stressor.

Conclusion: A Roadmap for Discovery

This technical guide provides a structured and scientifically justified framework for the preliminary biological screening of this compound. By adopting a tiered approach that begins with an assessment of cytotoxicity and progresses to specific bioactivity screens and mechanistic studies, researchers can efficiently and effectively profile this novel compound. The insights gained from this screening cascade will be instrumental in determining the therapeutic potential of this compound and will guide future hit-to-lead optimization efforts in the drug discovery process.

References

- Lall, N., & Kishore, N. (2014). In vitro cytotoxicity of selected medicinal plants from the Mthatha region of South Africa. Journal of Medicinal Plants Research, 8(21), 765-771.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

- Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941.

-

Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

- AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.

- Sakuratani, Y., Sato, S., Nishikawa, S., Yamada, J., & Hayashi, M. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. Journal of Toxicological Sciences, 33(5), 553-563.

- Bradshaw, T. D., Wrigley, S., Shi, D. F., Schultz, R. J., Paull, K. D., & Stevens, M. F. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. British Journal of Cancer, 77(5), 745–752.

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

- Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2010). Molecules, 15(9), 6092-6102.

-

International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

- Ferreira, J., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Toxicology in Vitro, 65, 104814.

- Lin, C.-H., et al. (2021). Brain Activity of Benzoate, a D-Amino Acid Oxidase Inhibitor, in Patients With Mild Cognitive Impairment in a Randomized, Double-Blind, Placebo Controlled Clinical Trial. International Journal of Neuropsychopharmacology, 24(5), 392–399.

- Chloroquine, chloramphenicol, and bendamustine, are referenced to validate the studies. A higher HOMO–LUMO gap predicted high stability for the studied one and two chlorine-substituted analogues. Most of the studied inhibitors show “drug likeliness”, nontoxicity, and high gastrointestinal (GI) absorption. The addition of one or two chloro substituents has increased the physicochemical properties and stability of most of the inhibitors compared to the parent analogues

solubility and stability of 3-Amino-5-chloro-2-methoxyphenyl benzoate

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-5-chloro-2-methoxyphenyl benzoate

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 1228182-63-5), a substituted aromatic ester of potential interest to researchers and professionals in drug development. While specific experimental data for this compound is not extensively published, this paper establishes a robust predictive profile based on its structural attributes and data from analogous compounds. Furthermore, it details authoritative, field-proven methodologies for the empirical determination of its solubility and stability profiles, adhering to international regulatory standards. This guide is intended to serve as a foundational resource for scientists, enabling them to design and execute scientifically sound characterization studies.

Introduction and Molecular Profile

This compound is a complex organic molecule whose utility in pharmaceutical applications hinges on its physicochemical properties. Understanding its solubility and stability is a critical first step in formulation development, as these parameters directly influence bioavailability, shelf-life, and the selection of appropriate analytical methods.

The molecule's structure incorporates several key functional groups that dictate its behavior:

-

Benzoate Ester: Prone to hydrolysis, especially under acidic or basic conditions.

-

Aromatic Amine (-NH₂): A weak base that can be protonated at low pH, significantly impacting solubility. It is also susceptible to oxidation.

-

Methoxy Group (-OCH₃): An electron-donating group that increases lipophilicity.

-

Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall electronic character and lipophilicity.

This guide provides the theoretical basis for predicting the compound's behavior and the practical, step-by-step protocols needed to validate these predictions in a laboratory setting.

Physicochemical Properties

A summary of the core physicochemical data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1228182-63-5 | [1] |

| Molecular Formula | C₁₄H₁₁ClNO₃ | [1] |

| Molecular Weight | 276.69 g/mol | [1] |

| Chemical Structure | ||

| (Structure based on IUPAC name) |

Solubility Profile: Prediction and Determination

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and bioavailability. The structure of this compound suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The interplay between the molecule's functional groups governs its solubility. The benzoate moiety and chloro-substituted phenyl ring impart significant hydrophobic character. A structurally similar compound, 3-Amino-5-chloro-2-hydroxyphenyl benzoate, demonstrates limited aqueous solubility due to these features.[2] While the amino group in the target molecule can form hydrogen bonds, its overall contribution to water solubility is likely modest. The replacement of a hydroxyl group with a methoxy group further increases lipophilicity, suggesting that this compound will be poorly soluble in water.

Conversely, the compound is expected to exhibit significantly higher solubility in common organic solvents.[2] The aromatic nature of the molecule suggests miscibility with solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.

Causality of pH-Dependent Solubility: The presence of the basic amino group is critical. At physiological pH (~7.4), the amine will be largely in its neutral, free base form, contributing to low aqueous solubility. However, in acidic environments (pH 1-3), the amine group will become protonated (-NH₃⁺), forming a salt. This ionization dramatically increases polarity and should lead to a significant enhancement in aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To empirically determine the solubility and classify the compound according to the Biopharmaceutics Classification System (BCS), the following protocol, based on World Health Organization (WHO) guidelines, is recommended.[3][4]

Objective: To determine the equilibrium solubility of the test compound in aqueous media across a physiologically relevant pH range (pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.

Materials:

-

This compound

-

pH 1.2 buffer (HCl/NaCl)

-

pH 4.5 buffer (Acetate)

-

pH 6.8 buffer (Phosphate)

-

Calibrated pH meter

-

Shaking incubator or water bath set to 37 °C

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)

-

Validated HPLC-UV or UPLC-MS method for quantification

Procedure:

-

Preparation: Add an excess amount of the compound to vials containing each of the three pH buffers. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains visible.

-

Equilibration: Tightly cap the vials and place them in the shaking incubator at 37 °C. Agitate the samples for a predetermined period. Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <10% difference between 24 and 48 hours).[3]

-

Sampling: At designated time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot from each vial.

-

Phase Separation: Immediately separate the undissolved solid from the solution. This can be achieved by centrifugation followed by collection of the supernatant, or by direct filtration through a syringe filter.[3] This step is critical to prevent artificially high concentration readings.

-

Dilution & Analysis: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the samples using the validated HPLC or UPLC method to determine the compound's concentration.

-

pH Verification: Measure the final pH of each solution after equilibration to ensure it has not shifted.

Predicted Solubility Data Presentation

The following table presents a predicted solubility profile based on structural analysis. This must be confirmed experimentally.

| Solvent/Medium | Predicted Solubility | Rationale |

| Water (pH 7.0) | Poorly Soluble (<0.1 mg/mL) | High lipophilicity, neutral amino group. |

| Aqueous Buffer (pH 1.2) | Soluble (>1 mg/mL) | Protonation of the amino group forms a more soluble salt. |

| Ethanol | Moderately Soluble | Polarity is suitable for interaction with the ester and amine groups. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. |

Stability Profile: Forced Degradation Studies

Stability testing is essential for identifying potential degradation products, understanding degradation pathways, and establishing a re-test period or shelf life.[5] Forced degradation (stress testing) is a cornerstone of this process, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6]

Predicted Degradation Pathways

The structure of this compound suggests susceptibility to several degradation mechanisms:

-

Hydrolysis: The benzoate ester linkage is the most probable site of hydrolytic cleavage. This reaction is catalyzed by both acid and base, yielding 3-amino-5-chloro-2-methoxyphenol and benzoic acid.

-

Oxidation: The aromatic amine is susceptible to oxidation, which can lead to complex colored degradation products. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Photolysis: Aromatic systems, particularly those with amino and chloro substituents, can be sensitive to light, potentially leading to photo-oxidation or other rearrangements.[7]

Experimental Workflow: Forced Degradation Study

The following diagram outlines a logical workflow for conducting a forced degradation study.

Caption: Logical workflow for a forced degradation study of an API.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and products of this compound under various stress conditions to support the development of a stability-indicating analytical method. A target degradation of 5-20% is recommended to ensure that degradation products are formed at sufficient levels for detection without completely destroying the sample.[6]

Materials:

-

Compound stock solution (e.g., 1 mg/mL in acetonitrile/water)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Temperature-controlled ovens/baths

-

Photostability chamber

-

Validated stability-indicating HPLC/UPLC method (e.g., with a photodiode array detector and mass spectrometer)

Procedure:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at an elevated temperature (e.g., 60-80 °C) for several hours. Withdraw samples at time points, neutralize with NaOH, and analyze.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Typically conducted at room temperature due to the higher reactivity of base-catalyzed hydrolysis. Withdraw samples, neutralize with HCl, and analyze.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Analyze at various time points (e.g., 2, 8, 24 hours).[6]

-

Thermal Degradation:

-

Solid State: Store the solid powder in an oven at a high temperature (e.g., 80 °C).

-

Solution State: Store the stock solution in an oven at a high temperature (e.g., 80 °C). Analyze at various time points.

-

-

Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.

-

Analysis: All stressed samples, along with an unstressed control, should be analyzed using a stability-indicating HPLC/UPLC method. The method should be capable of separating the intact API from all major degradation products. Mass balance should be calculated to ensure all degradation products are accounted for.

Conclusion

This guide establishes a predictive framework for the based on its chemical structure and provides detailed, authoritative protocols for its experimental verification. The compound is predicted to be a poorly water-soluble, lipophilic molecule with pH-dependent solubility due to its basic amino group. Key stability concerns include its susceptibility to hydrolytic cleavage of the ester bond and oxidation of the aromatic amine.

By following the standardized WHO and ICH methodologies outlined herein, researchers and drug development professionals can generate the robust, high-quality data necessary to advance their research, ensure product quality, and meet regulatory expectations.

References

- ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.

- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Reactivity of 3-Amino-2-chlorobenzylamine.

- Smolecule. (2023). Buy 3-Amino-5-chloro-2-hydroxyphenyl benzoate | 1221791-82-7.

- A165396. (n.d.). 3-amino-5-chloro-2-methoxyphenyl-benzenecarboxylate, (CAS# 1228182-63-5).

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate.

- Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.

- ChemBK. (n.d.). 2-((5-CHLORO-2-METHOXYBENZYL)AMINO)BENZOIC ACID.

- World Health Organization (WHO). (n.d.). Annex 4.

- International Council for Harmonisation (ICH). (n.d.). Q1A(R2) Guideline.

- Taylor & Francis Online. (n.d.). An Improved Solid Phase Spectrophotometry Method for the Determination of Aromatic Esters.

- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

Sources

- 1. 3-amino-5-chloro-2-methoxyphenyl-benzenecarboxylate,(CAS# 1228182-63-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Buy 3-Amino-5-chloro-2-hydroxyphenyl benzoate | 1221791-82-7 [smolecule.com]

- 3. who.int [who.int]

- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 5. database.ich.org [database.ich.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Quantum Chemical Calculations for 3-Amino-5-chloro-2-methoxyphenyl benzoate: A DFT-Based Approach for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate, a substituted aromatic compound with potential applications in medicinal chemistry. Recognizing the critical role of computational methods in modern drug discovery, this document outlines a robust workflow using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactivity properties. We delve into the rationale behind methodological choices, from functional and basis set selection to the interpretation of calculated parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict molecular behavior and guide rational drug design.

Introduction: The Nexus of Computational Chemistry and Anesthetic Design

Local anesthetics are cornerstone therapeutic agents that function by reversibly blocking nerve impulse conduction, primarily through interaction with voltage-gated sodium channels.[1][2] The chemical architecture of most local anesthetics comprises three key moieties: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[2][3] This structure dictates the agent's potency, onset, and duration of action. Molecules like this compound share this fundamental architecture, making them compelling subjects for investigation as potential anesthetic agents or as scaffolds for novel therapeutics.

Before undertaking costly and time-consuming synthesis and in vitro testing, computational chemistry offers a powerful lens to predict a molecule's physicochemical properties and potential biological activity. Density Functional Theory (DFT), a quantum mechanical method, has emerged as a highly efficient and accurate tool in drug design.[4][5] DFT allows us to model the electronic structure of complex molecules, providing insights into geometry, stability, and reactivity that are crucial for understanding drug-receptor interactions and metabolic pathways.[6][7] This guide will systematically walk through the application of DFT to characterize this compound, providing a validated protocol that can be adapted for other novel drug candidates.

Part 1: Theoretical Foundations and Methodological Choices

The reliability of any quantum chemical calculation hinges on the appropriate selection of a theoretical method and basis set. For organic molecules involved in biological processes, DFT strikes an optimal balance between computational cost and accuracy.[4][8]

-

Density Functional Theory (DFT): Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[4][7] This approach significantly reduces computational demand, making it feasible to study larger molecules. The accuracy of DFT is determined by the chosen exchange-correlation functional, which approximates the complex many-electron interactions.

-

Exchange-Correlation Functional: B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, offering a high degree of accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of aromatic systems.

-

Basis Set: 6-311++G(d,p): A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this type of analysis.

-

6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, hydrogen bonds, and other non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of the electron density and accurately modeling bond angles and polarizabilities.

-

This combination of B3LYP/6-311++G(d,p) has been extensively validated for thermodynamic and structural calculations of substituted aromatic compounds, providing a reliable foundation for our investigation.[9]

Part 2: The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete computational workflow, from initial structure generation to the final analysis of molecular properties. This process is designed to be systematic and self-validating.

Caption: A standardized workflow for DFT-based molecular characterization.

Experimental Protocol: Step-by-Step Calculation